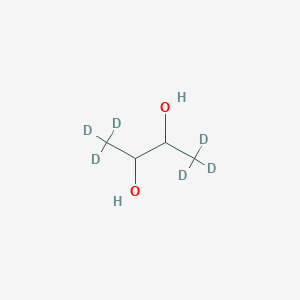

2,3-Butanediol-d6

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,1,1,4,4,4-hexadeuteriobutane-2,3-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/i1D3,2D3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBTYPJTUOEWEK-WFGJKAKNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(C([2H])([2H])[2H])O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of 2,3-Butanediol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of 2,3-Butanediol-d6, a deuterated analog of 2,3-butanediol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.

Core Chemical Properties

This compound (CAS No. 344750-80-7) is a stable isotope-labeled version of 2,3-butanediol where six hydrogen atoms have been replaced by deuterium.[1] This isotopic substitution results in a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] Its physicochemical properties are nearly identical to its non-deuterated counterpart, ensuring similar behavior in analytical systems.[1]

Table 1: General and Isotopic Properties of this compound

| Property | Value |

| Chemical Formula | C₄D₆H₄O₂ |

| Molecular Weight | 96.16 g/mol [3] |

| CAS Number | 344750-80-7 |

| Isotopic Enrichment | ≥98 atom % D |

| Mass Shift | M+6 |

Table 2: Physicochemical Properties of 2,3-Butanediol (Non-deuterated analog)

Note: These values are for the non-deuterated form of 2,3-butanediol and serve as a close approximation for the deuterated compound.

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 177 - 184 °C |

| Melting Point | 19 - 25 °C |

| Density | Approximately 0.987 - 1.002 g/mL at 20 °C |

| Solubility | Miscible with water; soluble in alcohol, ketones, and ether |

| Flash Point | 85 °C (185 °F) |

Stability and Storage

Stability:

This compound is a stable compound under normal ambient conditions. It is not prone to degradation under typical laboratory settings. However, as a vicinal diol, it is susceptible to reaction with strong oxidizing agents. Such reactions can lead to the cleavage of the carbon-carbon bond between the two hydroxyl groups, forming smaller carbonyl compounds. It is also incompatible with acid anhydrides, acid chlorides, chloroformates, and reducing agents.

Storage:

For optimal stability and to prevent contamination, this compound should be stored in a tightly closed container. The storage area should be cool, dry, and well-ventilated. It is also recommended to keep it away from sources of ignition as it is a combustible liquid.

Experimental Protocols

The analysis of this compound is typically performed using chromatographic and spectroscopic methods. Its use as an internal standard is a primary application.

a) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a common technique for the quantification of 2,3-butanediol in various matrices, with this compound used as an internal standard.

-

Sample Preparation: A known amount of this compound is spiked into the sample containing the non-deuterated 2,3-butanediol. The analytes may then be extracted from the matrix using a suitable solvent.

-

GC Separation: The extract is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column). The temperature program is optimized to achieve baseline separation of 2,3-butanediol from other matrix components.

-

MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor specific ions for both the analyte and the deuterated internal standard. The distinct mass difference allows for accurate quantification.

b) Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

LC-MS is another powerful technique for the analysis of 2,3-butanediol, particularly for samples that are not amenable to GC analysis.

-

Sample Preparation: Similar to GC-MS, a precise amount of this compound is added to the sample. The sample is then typically diluted with a suitable solvent and filtered before injection.

-

LC Separation: A reversed-phase or HILIC column can be used for the separation of 2,3-butanediol. The mobile phase composition is optimized to achieve good chromatographic resolution.

-

MS Detection: Electrospray ionization (ESI) is a common ionization technique. The mass spectrometer is set to monitor the parent and/or fragment ions of both 2,3-butanediol and this compound for quantification.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy can be used to confirm the identity and isotopic purity of this compound.

-

Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. The absence or significant reduction of signals corresponding to the deuterated positions in the ¹H NMR spectrum confirms the isotopic labeling. The ¹³C NMR spectrum will show the characteristic signals for the carbon backbone.

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound.

Caption: Workflow for quantitative analysis using this compound as an internal standard.

References

An In-depth Technical Guide to the Mass Spectrum of 2,3-Butanediol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum of 2,3-Butanediol-d6. This deuterated analog of 2,3-butanediol is a critical internal standard in metabolic studies, fermentation process monitoring, and clinical diagnostics due to its chemical similarity to the parent compound and distinct mass shift. Understanding its fragmentation pattern is essential for accurate quantification and interpretation of mass spectrometry data.

Introduction

This compound (C₄D₆H₄O₂) is a stable isotope-labeled form of 2,3-butanediol where six hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecular weight of 96.16 g/mol , a +6 Da shift from the unlabeled compound (90.12 g/mol ). In mass spectrometry, this clear mass difference allows for its use as an internal standard, enabling precise quantification of 2,3-butanediol in complex biological matrices. This guide outlines the expected mass spectrum of this compound, its fragmentation pathways, and the experimental protocols for its analysis.

Predicted Mass Spectrum and Fragmentation

While a publicly available, experimentally derived mass spectrum for this compound is not readily found, its fragmentation pattern can be reliably predicted by analyzing the known mass spectrum of unlabeled 2,3-butanediol and accounting for the mass shifts imparted by the deuterium atoms. The primary fragmentation of vicinal diols like 2,3-butanediol under electron ionization is the cleavage of the C-C bond between the two hydroxyl-bearing carbons.

For unlabeled 2,3-butanediol, this cleavage results in a characteristic and abundant fragment at a mass-to-charge ratio (m/z) of 45, corresponding to the [CH₃CHOH]⁺ ion. The molecular ion (M⁺) is often weak or absent.

In this compound, the deuterium atoms are located on the methyl and hydroxyl groups. The predicted fragmentation follows a similar pathway, with the resulting fragments exhibiting a corresponding mass increase.

Data Presentation

Table 1: Predicted Mass Spectrum of this compound and Comparison with Unlabeled 2,3-Butanediol

| Fragment Ion | Structure of Unlabeled Fragment | m/z of Unlabeled Fragment | Structure of Deuterated Fragment | Predicted m/z of Deuterated Fragment | Predicted Relative Intensity |

| [M]+• | [C₄H₁₀O₂]+• | 90 | [C₄D₆H₄O₂]+• | 96 | Low |

| [M-CD₃]+ | [M-CH₃]+ | 75 | [M-CD₃]+ | 78 | Moderate |

| [CD₃CDOD]+ | [CH₃CHOH]+ | 45 | [CD₃CDOD]+ | 49 | High |

| [C₂D₃O]+ | [C₂H₃O]+ | 43 | [C₂D₃O]+ | 46 | Moderate |

Experimental Protocols

The acquisition of a mass spectrum for this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as methanol or ethanol at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

-

Biological Sample Extraction (if applicable): For analysis in biological matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte. The deuterated standard should be spiked into the sample prior to extraction.

GC-MS Analysis

-

Gas Chromatograph: A standard GC system equipped with a capillary column is suitable.

-

Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of polar analytes like diols.

-

Injector: Split/splitless injector.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 10:1 to 50:1, depending on the concentration.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 220 °C.

-

Hold: 5 minutes at 220 °C.

-

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization source.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-150.

-

Scan Rate: 2-3 scans/second.

-

Mandatory Visualization

Fragmentation Pathway of this compound

A Technical Guide to High-Purity 2,3-Butanediol-d6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity, deuterated 2,3-Butanediol (2,3-Butanediol-d6), a critical internal standard for quantitative analytical methodologies in research and drug development. This guide outlines the commercial availability, key specifications, and detailed experimental protocols for its application in mass spectrometry and nuclear magnetic resonance spectroscopy.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several specialized chemical suppliers catering to the research and pharmaceutical industries. These suppliers ensure high isotopic enrichment and chemical purity, which are crucial for accurate quantification in analytical studies. Below is a summary of commercially available this compound.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Enrichment | Chemical Purity |

| ResolveMass Laboratories Inc. | This compound (mixture of stereoisomers) | 344750-80-7 | C₄D₆H₄O₂ | 96.16 | ≥ 98 atom % D | - |

| BOC Sciences | 2,3-Butanediol-[d6] | 344750-80-7 | C₄H₄D₆O₂ | 96.16 | 98% atom D | 98% by CP |

| MedchemExpress | This compound | 344750-80-7 | C₄H₄D₆O₂ | 96.16 | - | - |

Note: Dashes (-) indicate that the information is not explicitly provided on the product's main webpage. A Certificate of Analysis should be requested from the supplier for detailed specifications.

Applications in Quantitative Analysis

This compound serves as an ideal internal standard for the quantification of its non-deuterated analogue and related metabolites in various biological matrices.[1] Its key applications are in Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Experimental Protocols

Quantitative Analysis of 2,3-Butanediol in Biological Samples using GC-MS

This protocol provides a general framework for the quantitative analysis of 2,3-butanediol in biological samples, such as fermentation broth or urine, using this compound as an internal standard.

1. Sample Preparation:

-

For Fermentation Broth:

-

Centrifuge the sample to pellet cells and debris.

-

Filter the supernatant through a 0.22 µm syringe filter.[2]

-

-

For Urine:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge to remove any particulate matter.

-

2. Internal Standard Spiking:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Add a precise volume of the this compound internal standard stock solution to a known volume of the prepared biological sample. The final concentration of the internal standard should be within the linear range of the calibration curve.

3. Extraction (Salting-out Liquid-Liquid Extraction):

-

To 10 mL of the spiked sample, add 10 g of potassium carbonate (K₂CO₃) to increase the ionic strength.[3][4]

-

Add 10 mL of ethyl ether as the extraction solvent.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl ether) to a clean vial.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of ethyl ether (e.g., 100 µL) for GC-MS analysis.

4. GC-MS Analysis:

-

Gas Chromatograph Conditions (Example):

-

Column: DB-WAX or equivalent polar capillary column (e.g., 60 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: Initial temperature of 40°C, hold for 1 min, then ramp to 200°C at 10°C/min, hold for 4 min.

-

-

Mass Spectrometer Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

For 2,3-Butanediol (analyte): Select characteristic ions (e.g., m/z 45).

-

For this compound (internal standard): Select the corresponding deuterated fragment ions.

-

-

5. Quantification:

-

Generate a calibration curve by preparing standards of unlabeled 2,3-butanediol at various concentrations, each spiked with the same amount of this compound internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each standard and sample.

-

Plot the peak area ratio against the concentration of the analyte for the standards to create a calibration curve.

-

Determine the concentration of 2,3-butanediol in the unknown samples by interpolating their peak area ratios on the calibration curve.

Quantitative Analysis using NMR Spectroscopy

This protocol outlines the use of this compound as an internal standard for the quantitative analysis (qNMR) of a target analyte.

1. Sample Preparation:

-

Accurately weigh a known amount of the sample to be analyzed.

-

Accurately weigh a known amount of the this compound internal standard.

-

Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., D₂O, CDCl₃) in a clean vial. Ensure complete dissolution.

-

Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nucleus: ¹H

-

Key Parameters for Quantitative Analysis:

-

Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation between scans.

-

Pulse Angle: Use a 90° pulse.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for high precision).

-

Digital Resolution: Ensure adequate digital resolution to accurately define the peaks.

-

3. Data Processing and Quantification:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum and perform baseline correction.

-

Integrate the well-resolved signals of both the analyte and the this compound internal standard.

-

Calculate the concentration of the analyte using the following formula:

C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

C = Concentration

-

I = Integral value of the signal

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Signaling and Metabolic Pathways

While 2,3-Butanediol is primarily a product of microbial metabolism, its deuterated form is instrumental in tracing metabolic fluxes. The biosynthesis of 2,3-Butanediol in bacteria is a well-characterized pathway.

References

Technical Guide: 2,3-Butanediol-d6 for Research Applications

This technical guide provides an in-depth overview of 2,3-Butanediol-d6, a deuterated internal standard crucial for accurate quantification in research and development. It is intended for researchers, scientists, and drug development professionals who require precise measurement of 2,3-butanediol in various biological and chemical matrices.

Core Compound Data

This compound is the isotopically labeled analogue of 2,3-butanediol, where six hydrogen atoms have been replaced with deuterium. This substitution results in a mass shift that allows it to be distinguished from the endogenous compound by mass spectrometry, without significantly altering its chemical and physical properties. This makes it an ideal internal standard for stable isotope dilution analysis (SIDA).[1][2][3][4]

| Property | Value | References |

| CAS Number | 344750-80-7 | [1] |

| Molecular Formula | C₄H₄D₆O₂ | |

| Molecular Weight | 96.16 g/mol | |

| Synonyms | 2,3-Butanediol-1,1,1,4,4,4-d6, Butane-2,3-diol-d6 | |

| Isotopic Enrichment | ≥98 atom % D |

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analyses, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The following protocol is a representative example for the quantification of 2,3-butanediol in a liquid matrix (e.g., fermentation broth, urine, or blood plasma) using GC-MS and stable isotope dilution.

Protocol: Quantification of 2,3-Butanediol using GC-MS with this compound Internal Standard

This protocol is adapted from established methods for diol analysis in complex matrices.

1. Materials and Reagents:

-

2,3-Butanediol analytical standard

-

This compound (Internal Standard, IS)

-

Ethyl ether (or other suitable extraction solvent like ethyl acetate)

-

Potassium carbonate (K₂CO₃) for "salting out"

-

Anhydrous sodium sulfate

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

-

GC vials with inserts

2. Preparation of Solutions:

-

Stock Solutions: Prepare individual stock solutions of 2,3-butanediol and this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

-

Calibration Standards: Create a series of calibration standards by spiking a blank matrix (a sample matrix known to be free of the analyte) with varying concentrations of the 2,3-butanediol stock solution.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 µg/mL).

3. Sample Preparation and Extraction:

-

To 1 mL of the sample (or calibration standard), add a precise volume of the internal standard spiking solution (e.g., 50 µL). Vortex to mix thoroughly.

-

Facilitate the transfer of the diols to an organic phase by adding a salting-out agent. Add approximately 1 g of K₂CO₃ to the sample, which increases the ionic strength of the aqueous phase.

-

Add 2 mL of ethyl ether, vortex vigorously for 2 minutes, and then centrifuge at >2000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper organic layer (ethyl ether) to a clean tube.

-

Dry the organic extract by passing it through a small column of anhydrous sodium sulfate or by adding the drying agent directly to the tube.

-

Evaporate the solvent under a gentle stream of nitrogen to near dryness.

4. Derivatization:

-

To the dried residue, add 50 µL of a derivatizing agent such as BSTFA.

-

Seal the vial and heat at 70°C for 60 minutes to convert the diols into their more volatile trimethylsilyl (TMS) ethers.

-

Cool to room temperature before analysis.

5. GC-MS Analysis:

-

GC Column: Use a polar capillary column (e.g., DB-WAX or similar).

-

Injection: Inject 1 µL of the derivatized sample in split or splitless mode, depending on the expected concentration.

-

Oven Program: A typical temperature program starts at 40°C, holds for 1 minute, then ramps at 10°C/min to 200°C, and holds for 4 minutes.

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.

-

Monitor characteristic ions for the TMS-derivatized 2,3-butanediol.

-

Monitor the corresponding mass-shifted ions for the TMS-derivatized this compound.

-

6. Data Analysis:

-

Integrate the peak areas for the native analyte and the deuterated internal standard.

-

Calculate the response ratio (Analyte Peak Area / IS Peak Area) for each calibration standard and sample.

-

Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

-

Determine the concentration of 2,3-butanediol in the unknown samples by interpolating their response ratios from the calibration curve.

Diagrams and Workflows

Experimental Workflow: Stable Isotope Dilution Analysis (SIDA)

The following diagram illustrates the general workflow for quantitative analysis using a stable isotope-labeled internal standard.

Caption: General workflow for quantification using Stable Isotope Dilution Analysis (SIDA).

Biochemical Pathway: Microbial Biosynthesis of 2,3-Butanediol

For researchers in biotechnology or those studying microbial metabolism, understanding the production pathway of 2,3-butanediol is essential. The compound is a common product of mixed-acid fermentation in many bacteria.

Caption: Simplified microbial biosynthesis pathway from Glucose to 2,3-Butanediol.

References

- 1. researchgate.net [researchgate.net]

- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]

- 4. Isotope dilution - Wikipedia [en.wikipedia.org]

A Technical Guide to the Natural Abundance of 2,3-Butanediol Isotopes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural isotopic abundance of 2,3-butanediol, a key organic compound with diverse industrial and biological significance. Understanding the isotopic composition of 2,3-butanediol is crucial for applications in metabolic research, biomarker discovery, and quality control in pharmaceutical and chemical industries. This document outlines the natural abundance of the constituent elements, detailed experimental protocols for isotopic analysis, and relevant biosynthetic pathways.

Data Presentation: Natural Isotopic Abundance

The natural abundance of stable isotopes for the elements constituting 2,3-butanediol (C₄H₁₀O₂) is summarized in the table below. These values represent the relative proportions of each isotope found in nature and form the basis for isotopic analysis.

| Element | Isotope | Molar Mass ( g/mol ) | Natural Abundance (%) | Nuclear Spin (I) |

| Hydrogen | ¹H | 1.007825 | 99.9885 | 1/2 |

| ²H (D) | 2.014102 | 0.0115 | 1 | |

| Carbon | ¹²C | 12.000000 | 98.93 | 0 |

| ¹³C | 13.003355 | 1.07 | 1/2 | |

| Oxygen | ¹⁶O | 15.994915 | 99.757 | 0 |

| ¹⁷O | 16.999132 | 0.038 | 5/2 | |

| ¹⁸O | 17.999160 | 0.205 | 0 |

Experimental Protocols: Isotopic Analysis of 2,3-Butanediol

The determination of the natural isotopic abundance of 2,3-butanediol is most accurately achieved using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS). This technique combines the separation power of gas chromatography with the high precision of isotope ratio mass spectrometry.

Methodology: GC-IRMS Analysis of 2,3-Butanediol

1. Sample Preparation and Derivatization:

Due to the polar nature of 2,3-butanediol, a derivatization step is necessary to enhance its volatility for GC analysis. A common and effective method is silylation.

-

Materials:

-

2,3-Butanediol sample

-

Anhydrous pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., hexane or ethyl acetate)

-

Internal standard (optional, for quantification)

-

-

Protocol:

-

Accurately weigh a known amount of the 2,3-butanediol sample into a clean, dry reaction vial.

-

If the sample is in an aqueous matrix, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen to obtain the dry 2,3-butanediol residue.

-

Add 100 µL of anhydrous pyridine to the residue to dissolve it.

-

Add 100 µL of BSTFA + 1% TMCS to the vial.

-

Securely cap the vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

-

After cooling to room temperature, the sample is ready for GC-IRMS analysis.

-

2. GC-IRMS Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used. Column dimensions of 30 m x 0.25 mm x 0.25 µm are common.

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C. (This program should be optimized for the specific instrument and column.)

-

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1.2 mL/min).

-

-

Combustion Interface:

-

The eluent from the GC column is directed to a combustion reactor (typically a ceramic tube containing copper oxide and other catalysts) heated to approximately 950-1000°C. This quantitatively converts the derivatized 2,3-butanediol into CO₂, H₂O, and N₂.

-

A reduction reactor (containing reduced copper) may follow to convert NOx to N₂.

-

Water is removed from the gas stream using a water trap (e.g., a Nafion membrane).

-

-

Isotope Ratio Mass Spectrometer (IRMS):

-

The purified analyte gases (e.g., CO₂) are introduced into the ion source of the IRMS.

-

The IRMS measures the ratios of the major isotopologues (e.g., ¹³CO₂/¹²CO₂ and ¹⁸O¹⁶O/¹⁶O₂).

-

Isotope ratios are expressed in delta (δ) notation in per mil (‰) relative to international standards (e.g., Vienna Pee Dee Belemnite (VPDB) for carbon, Vienna Standard Mean Ocean Water (VSMOW) for oxygen and hydrogen).

-

3. Data Analysis:

-

The raw isotope ratios are corrected for instrumental fractionation and referenced against calibrated standards.

-

The final δ values for carbon (δ¹³C) and oxygen (δ¹⁸O) of the 2,3-butanediol molecule are reported. For hydrogen (δ²H or δD), a high-temperature pyrolysis interface is used instead of combustion.

Signaling Pathways and Isotopic Fractionation

The isotopic composition of biologically produced 2,3-butanediol can be influenced by the specific metabolic pathways utilized by the organism. The primary biosynthetic pathway for 2,3-butanediol starts from pyruvate, a central metabolite in glycolysis.

2,3-Butanediol Biosynthetic Pathway

The enzymatic reactions in this pathway can exhibit kinetic isotope effects, where enzymes preferentially react with molecules containing lighter isotopes (e.g., ¹²C over ¹³C). This can lead to a depletion of heavy isotopes in the final 2,3-butanediol product compared to the initial substrate (e.g., glucose). The extent of this isotopic fractionation can provide insights into the metabolic state of the organism and the specific enzymes involved.

Caption: Biosynthetic pathway of 2,3-Butanediol from Glucose.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for determining the natural isotopic abundance of 2,3-butanediol.

The Metabolic Pathway of 2,3-Butanediol in Microbial Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the microbial metabolic pathway for 2,3-butanediol (2,3-BD), a versatile platform chemical with applications in various industries, including the pharmaceutical sector. This document details the core metabolic pathway, presents quantitative data from various microbial systems, outlines key experimental protocols, and provides visual representations of the biochemical routes and experimental workflows.

Core Metabolic Pathway of 2,3-Butanediol Synthesis

The microbial synthesis of 2,3-butanediol is a fermentative pathway that channels pyruvate, a central metabolite from glycolysis, towards the production of this C4 diol. This pathway is particularly prominent in several bacterial species, including members of the genera Klebsiella, Bacillus, Serratia, and Enterobacter. The pathway has also been successfully engineered into other hosts like Escherichia coli and Saccharomyces cerevisiae for industrial production.[1]

The central pathway consists of three key enzymatic steps that convert two molecules of pyruvate into one molecule of 2,3-butanediol:

-

α-Acetolactate Synthase (ALS): This enzyme catalyzes the condensation of two pyruvate molecules to form α-acetolactate, releasing a molecule of carbon dioxide in the process. This is often the first committed step in the pathway. In Klebsiella pneumoniae, this enzyme is encoded by the budB gene.[2]

-

α-Acetolactate Decarboxylase (ALDC): This enzyme catalyzes the decarboxylation of α-acetolactate to produce acetoin. The gene encoding this enzyme in Klebsiella pneumoniae is budA.[2]

-

2,3-Butanediol Dehydrogenase (BDH) / Acetoin Reductase (AR): This enzyme, encoded by the budC gene in Klebsiella pneumoniae, reduces acetoin to 2,3-butanediol.[2] This reaction is typically NADH-dependent and plays a crucial role in regenerating NAD+ to maintain the redox balance within the cell.[3]

The genes encoding these three enzymes are often organized in a single operon, known as the bud operon (budABC), allowing for coordinated regulation of the pathway.

Quantitative Data on 2,3-Butanediol Production

The production of 2,3-butanediol varies significantly depending on the microbial host, the genetic modifications, and the fermentation conditions. The following tables summarize key quantitative data from various studies to provide a comparative overview.

Table 1: 2,3-Butanediol Production in Wild-Type and Engineered Klebsiella pneumoniae

| Strain | Key Genetic Modifications | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |

| K. pneumoniae CGMCC 1.9131 | Wild-type | Glucose | 52.4 | 0.38 | 1.0-1.5 | |

| K. pneumoniae KCTC 2242 | ΔwabG ΔldhA ΔpflB | Glucose | - | 0.461 | - | |

| K. pneumoniae | Overexpression of budA and budB | Glucose | 101.53 | - | 2.54 | |

| K. pneumoniae SRM2 | Mutant with high glycerol tolerance | Crude Glycerol | 77.5 | - | - |

Table 2: 2,3-Butanediol Production in Bacillus subtilis

| Strain | Key Genetic Modifications | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |

| B. subtilis CS13 | Wild-type | Sucrose | 132.4 | 0.45 | 2.45 | |

| B. subtilis CS13 | Wild-type | Molasses | 89.6 | 0.42 | 2.13 | |

| B. subtilis GD5 | Wild-type | Sucrose | 42.31 | 0.52 | - |

Table 3: 2,3-Butanediol Production in Engineered Escherichia coli

| Strain | Key Genetic Modifications | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |

| E. coli BL21/pET-RABC | Expression of Enterobacter cloacae budABC operon | Glucose | 73.8 | - | 1.19 | |

| E. coli W | Expression of budABC | Glucose | 68 | 0.38 | - | |

| E. coli W | Expression of budABC | Sugar beet molasses | 56 | - | - | |

| E. coli | pfkA-gntR deletion, expression of BDO pathway | Glucose | 11 | 0.48 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the 2,3-butanediol metabolic pathway.

Quantification of 2,3-Butanediol and Related Metabolites by HPLC

Objective: To quantify the concentration of 2,3-butanediol, acetoin, and other fermentation byproducts in the culture broth.

Protocol:

-

Sample Preparation:

-

Collect fermentation broth samples at desired time points.

-

Centrifuge the samples at 10,000 x g for 10 minutes to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

HPLC Analysis:

-

HPLC System: An HPLC system equipped with a refractive index (RI) detector.

-

Column: A Bio-Rad Aminex HPX-87H column (300 mm × 7.8 mm) is commonly used.

-

Mobile Phase: 5 mM H₂SO₄ in deionized water.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 60°C.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare standard solutions of 2,3-butanediol, acetoin, glucose, and other expected metabolites (e.g., lactate, acetate, ethanol) of known concentrations.

-

Generate a standard curve for each compound by plotting the peak area against the concentration.

-

Quantify the metabolites in the fermentation samples by comparing their peak areas to the respective standard curves.

-

Enzyme Activity Assays

Objective: To determine the enzymatic activity of α-acetolactate synthase.

Protocol: This assay is based on the conversion of the unstable product, α-acetolactate, to acetoin by acid-catalyzed decarboxylation, followed by the colorimetric detection of acetoin.

-

Reaction Mixture (1 mL):

-

50 mM potassium phosphate buffer (pH 6.0)

-

100 mM sodium pyruvate

-

10 mM MgCl₂

-

1 mM thiamine pyrophosphate (TPP)

-

0.1 mM FAD

-

Crude cell extract or purified enzyme solution.

-

-

Procedure:

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 50% (v/v) H₂SO₄.

-

Incubate at 60°C for 15 minutes to facilitate the decarboxylation of α-acetolactate to acetoin.

-

Add 1 mL of 0.5% (w/v) creatine and 1 mL of 5% (w/v) α-naphthol (freshly prepared in 2.5 M NaOH).

-

Incubate at room temperature for 30 minutes for color development.

-

Measure the absorbance at 525 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of acetoin.

-

One unit of ALS activity is defined as the amount of enzyme that produces 1 µmol of acetoin per minute under the assay conditions.

-

Objective: To determine the enzymatic activity of α-acetolactate decarboxylase.

Protocol:

-

Substrate Preparation (α-acetolactate): α-acetolactate is unstable and is typically generated in situ from its ethyl ester.

-

Reaction Mixture (1 mL):

-

50 mM MES buffer (pH 6.0)

-

5 mM α-acetolactate

-

Crude cell extract or purified enzyme solution.

-

-

Procedure:

-

Incubate the reaction mixture at 30°C for 20 minutes.

-

Stop the reaction and measure the formed acetoin using the same colorimetric method described for the ALS assay (addition of creatine and α-naphthol).

-

-

Quantification:

-

Use an acetoin standard curve to quantify the product.

-

One unit of ALDC activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of acetoin per minute.

-

Objective: To determine the enzymatic activity of 2,3-butanediol dehydrogenase.

Protocol: The activity is measured spectrophotometrically by monitoring the change in absorbance at 340 nm due to the oxidation of NADH or the reduction of NAD⁺.

-

Reaction Mixture (for acetoin reduction, 1 mL):

-

100 mM potassium phosphate buffer (pH 7.0)

-

10 mM acetoin

-

0.2 mM NADH

-

Crude cell extract or purified enzyme solution.

-

-

Procedure:

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C).

-

-

Quantification:

-

The rate of NADH oxidation is calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹ cm⁻¹).

-

One unit of BDH activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

-

Gene Expression Analysis of the bud Operon by RT-qPCR

Objective: To quantify the transcript levels of the budA, budB, and budC genes.

Protocol:

-

RNA Extraction:

-

Harvest microbial cells from the fermentation broth by centrifugation at the desired time points.

-

Immediately stabilize the RNA by using a commercial RNA stabilization reagent or by flash-freezing the cell pellet in liquid nitrogen.

-

Extract total RNA using a commercial RNA extraction kit suitable for bacteria, including a DNase I treatment step to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (A260/A280 and A260/A230 ratios) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mixture containing the synthesized cDNA, gene-specific primers for budA, budB, and budC, and a suitable qPCR master mix (e.g., containing SYBR Green).

-

Also, include primers for one or more stably expressed reference (housekeeping) genes for data normalization (e.g., 16S rRNA, gyrA).

-

Perform the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using a suitable method, such as the 2-ΔΔCt method.

-

Visualizations

Metabolic Engineering Workflow

The following diagram illustrates a typical workflow for the metabolic engineering of a microbial strain for enhanced 2,3-butanediol production.

Regulatory Network Overview

The expression of the bud operon is often tightly regulated in response to environmental cues such as pH and oxygen availability. Low pH and microaerobic or anaerobic conditions typically induce the expression of the 2,3-butanediol pathway as a means to prevent over-acidification of the cytoplasm and to regenerate NAD⁺.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stereoisomers of 2,3-Butanediol and Their Deuterated Analogs

This technical guide provides a comprehensive overview of the stereoisomers of 2,3-butanediol and their deuterated analogs, focusing on their synthesis, characterization, and physical properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and other scientific disciplines where stereoisomerism and isotopic labeling are of critical importance.

Introduction to the Stereoisomers of 2,3-Butanediol

2,3-Butanediol, an organic compound with the chemical formula C4H10O2, is a vicinal diol containing two chiral centers at carbons 2 and 3. This structural feature gives rise to three distinct stereoisomers: a pair of enantiomers, (2R,3R)-2,3-butanediol and (2S,3S)-2,3-butanediol, and an achiral meso compound, (2R,3S)-2,3-butanediol.[1][2][3] These stereoisomers exhibit unique physical and chemical properties, which are of significant interest in various applications, including the synthesis of chiral compounds, and as precursors for polymers and biofuels.[2][4]

The microbial fermentation of carbohydrates is a common method for producing 2,3-butanediol, often resulting in a mixture of its stereoisomers. The specific ratio of the isomers produced is dependent on the microorganism and the fermentation conditions.

Structures and Nomenclature

The three stereoisomers of 2,3-butanediol are depicted below:

-

(2R,3R)-(-)-2,3-Butanediol (levo): One of the chiral enantiomers.

-

(2S,3S)-(+)-2,3-Butanediol (dextro): The other chiral enantiomer.

-

(2R,3S)-2,3-Butanediol (meso): The achiral diastereomer, which is optically inactive due to an internal plane of symmetry.

Visualization of Stereoisomers

Caption: Chemical structures of the three stereoisomers of 2,3-butanediol.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of the 2,3-butanediol stereoisomers are summarized in the tables below. Deuteration can lead to slight changes in these properties due to the kinetic isotope effect. For instance, deuterated compounds may exhibit slightly different boiling points and retention times in chromatography.

Physical Properties

| Property | (2R,3R)-(-)-2,3-Butanediol | (2S,3S)-(+)-2,3-Butanediol | meso-2,3-Butanediol | Mixture of Stereoisomers |

| CAS Number | 24347-58-8 | 19132-06-0 | 5341-95-7 | 513-85-9 |

| Molecular Weight ( g/mol ) | 90.12 | 90.12 | 90.12 | 90.12 |

| Boiling Point (°C) | 182-184 | 182-184 | 179-180 | 182 |

| Melting Point (°C) | 19.6 | 19.6 | 34.4 | 25 |

| Density (g/mL at 20°C) | 0.987 | 0.987 | 1.002 | 1.002 |

| Optical Rotation [α]D | -13.5° | +13.5° | 0° | Variable |

| Refractive Index (n20/D) | 1.431 | 1.431 | 1.437 | 1.433 |

Spectroscopic Data

Detailed NMR and mass spectrometry data are crucial for the identification and characterization of the stereoisomers and their deuterated analogs.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of the stereoisomers show distinct chemical shifts for the methyl and methine protons and carbons. Predicted ¹H NMR data for the stereoisomers in D₂O is available in the Human Metabolome Database.

3.2.2. Mass Spectrometry (MS)

The electron ionization mass spectra of the 2,3-butanediol stereoisomers are very similar, with a prominent peak at m/z 45. Deuterium labeling will result in a predictable mass shift, aiding in the identification of deuterated analogs.

Synthesis of 2,3-Butanediol Stereoisomers and Their Deuterated Analogs

Chemical Synthesis

The chemical synthesis of 2,3-butanediol stereoisomers often starts from 2-butene. The stereochemistry of the starting alkene and the reaction conditions determine the stereochemical outcome of the final product. For instance, the syn-dihydroxylation of cis-2-butene yields meso-2,3-butanediol, while the anti-dihydroxylation of cis-2-butene or syn-dihydroxylation of trans-2-butene produces the racemic mixture of (2R,3R)- and (2S,3S)-2,3-butanediol.

A general procedure for the synthesis of meso-2,3-butanediol from acetylene has also been described.

4.1.1. Synthesis of Deuterated Analogs

The synthesis of deuterated 2,3-butanediol analogs can be achieved by using deuterated starting materials or reagents. For example, the reduction of diacetyl (2,3-butanedione) with a deuterated reducing agent like sodium borodeuteride (NaBD₄) will introduce deuterium at the C2 and C3 positions. The use of deuterium gas (D₂) in catalytic hydrogenation reactions is another common method for introducing deuterium.

Biological Synthesis

Microbial fermentation is a well-established method for the production of 2,3-butanediol. Different microorganisms produce different ratios of the stereoisomers. For example, Paenibacillus polymyxa is known to produce optically pure (2R,3R)-2,3-butanediol. Metabolic engineering of microorganisms can be employed to enhance the production of a specific stereoisomer.

Visualization of the Microbial Synthesis Pathway

The biosynthesis of 2,3-butanediol in microorganisms typically proceeds from pyruvate.

Caption: Simplified microbial synthesis pathway of 2,3-butanediol from pyruvate.

Experimental Protocols

Chiral Separation by Gas Chromatography-Mass Spectrometry (GC-MS)

The stereoisomers of 2,3-butanediol can be effectively separated and quantified using a chiral capillary column in a GC-MS system.

Protocol:

-

Sample Preparation: Dilute the sample containing the 2,3-butanediol isomers in a suitable solvent (e.g., dichloromethane). For biological samples, a prior extraction and derivatization (e.g., trimethylsilylation) may be necessary.

-

GC Column: Utilize a chiral capillary column, such as one coated with a cyclodextrin derivative.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 180 °C at a rate of 5 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 30-200.

-

-

Data Analysis: Identify the isomers based on their retention times and mass spectra. Quantify using an internal standard, such as a deuterated analog (e.g., [2,3-²H₂]butanediol).

Visualization of the Experimental Workflow

Caption: General workflow for the chiral separation of 2,3-butanediol stereoisomers.

Conclusion

This technical guide has provided a detailed overview of the stereoisomers of 2,3-butanediol and their deuterated analogs. The information presented on their structures, properties, synthesis, and analysis is intended to be a valuable resource for scientists and researchers. The provided experimental protocols and visualizations offer practical guidance for the study of these important chiral molecules. Further research into the synthesis and properties of a wider range of deuterated analogs will continue to be of great interest to the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2,3-Butanediol using 2,3-Butanediol-d6 as an Internal Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of 2,3-Butanediol in various biological and chemical matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 2,3-Butanediol-d6 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, offering high accuracy and precision by correcting for variations in sample preparation and instrument response.

Introduction

2,3-Butanediol is a volatile organic compound with significant interest in various fields, including biofuel production, chemical synthesis, and as a potential biomarker in clinical diagnostics. Accurate quantification of 2,3-Butanediol is crucial for process optimization, metabolic studies, and clinical assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. When coupled with the use of a stable isotope-labeled internal standard, such as this compound, GC-MS provides a robust and reliable method for the precise measurement of 2,3-Butanediol concentrations in complex samples.

This compound is an ideal internal standard for this application due to its chemical and physical properties being nearly identical to the unlabeled analyte. This ensures that it behaves similarly during sample preparation and GC separation, while its mass difference allows for distinct detection by the mass spectrometer.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of 2,3-Butanediol. Two primary protocols are provided: one for biological fluids (e.g., blood, urine) requiring derivatization, and another for aqueous samples (e.g., fermentation broth, wine) utilizing liquid-liquid extraction.

Protocol 1: Analysis of 2,3-Butanediol in Biological Fluids (Blood, Urine)

This protocol is adapted from a validated method for the analysis of 2,3-Butanediol diastereomers in blood and urine and involves derivatization to enhance volatility and chromatographic performance.[1]

2.1.1. Reagents and Materials

-

2,3-Butanediol (analyte standard)

-

This compound (internal standard)

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Centrifuge tubes

-

GC vials with inserts

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

2.1.2. Sample Preparation

-

Spiking with Internal Standard: To 100 µL of the biological sample (e.g., plasma, serum, or urine) in a centrifuge tube, add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution).

-

Deproteinization (for blood samples): Add 300 µL of cold acetone, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins. Transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Derivatization: Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dried residue. Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ethers of 2,3-Butanediol and its internal standard.

-

Final Preparation: After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.

Protocol 2: Analysis of 2,3-Butanediol in Aqueous Samples (e.g., Fermentation Broth, Wine)

This protocol is based on a method for the analysis of diols in wine and musts and employs a salting-out and liquid-liquid extraction procedure.[2][3]

2.2.1. Reagents and Materials

-

2,3-Butanediol (analyte standard)

-

This compound (internal standard)

-

Potassium carbonate (K₂CO₃)

-

Ethyl ether

-

Anhydrous sodium sulfate

-

Centrifuge tubes (15 mL)

-

GC vials

-

Vortex mixer

-

Centrifuge

2.2.2. Sample Preparation

-

Spiking with Internal Standard: To 1 mL of the aqueous sample in a 15 mL centrifuge tube, add a known amount of this compound solution (e.g., 20 µL of a 50 µg/mL solution).

-

Salting Out: Add approximately 2 g of anhydrous potassium carbonate to the sample. The addition of salt increases the ionic strength of the aqueous phase, promoting the partitioning of 2,3-Butanediol into the organic solvent.

-

Liquid-Liquid Extraction: Add 5 mL of ethyl ether to the tube. Cap tightly and vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.

-

Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl ether) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Concentration (Optional): If higher sensitivity is required, the ethyl ether extract can be concentrated under a gentle stream of nitrogen.

-

Final Preparation: Transfer the final extract to a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters that can be used as a starting point. Optimization may be required based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL (split or splitless, depending on concentration) |

| Oven Temperature Program | Initial temperature of 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Transfer Line Temperature | 280°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, operating the mass spectrometer in SIM mode provides higher sensitivity and selectivity. Based on the mass spectrum of 2,3-Butanediol and the known mass shift for the d6-labeled internal standard, the following ions are recommended for monitoring:

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 2,3-Butanediol (TMS derivative) | 117 | 73, 118 |

| This compound (TMS derivative) | 123 | 73, 124 |

| 2,3-Butanediol (underivatized) | 45 | 43, 75 |

| This compound (underivatized) | 51 | 46, 81 |

Note: The mass spectrum of underivatized 2,3-butanediol shows a base peak at m/z 45.[4][5] The quantifier and qualifier ions for the deuterated standard are predicted based on a +6 Da shift.

Data Analysis and Quantification

4.1. Calibration Curve

Prepare a series of calibration standards containing known concentrations of 2,3-Butanediol and a constant concentration of this compound. Process these standards using the same sample preparation procedure as the unknown samples. Construct a calibration curve by plotting the ratio of the peak area of the 2,3-Butanediol quantifier ion to the peak area of the this compound quantifier ion against the concentration of 2,3-Butanediol.

4.2. Quantification of Unknown Samples

Calculate the peak area ratio of the analyte to the internal standard in the unknown samples. Determine the concentration of 2,3-Butanediol in the samples by interpolating from the linear regression of the calibration curve.

Method Validation and Performance

A full method validation should be performed according to established guidelines (e.g., ICH, FDA). Key validation parameters and expected performance are summarized below. The following data is illustrative and should be verified in the user's laboratory.

| Parameter | Typical Performance |

| Linearity | |

| Calibration Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 µM (splitless injection) |

| Limit of Quantification (LOQ) | 0.5 µM |

| Precision | |

| Intra-day (RSD) | < 15% |

| Inter-day (RSD) | < 15% |

| Accuracy (Recovery) | 85 - 115% |

Visualizations

Experimental Workflow

Caption: Figure 1: GC-MS Workflow for 2,3-Butanediol Quantification

2,3-Butanediol Biosynthesis Pathway

Caption: Figure 2: Simplified Biosynthetic Pathway of 2,3-Butanediol

References

- 1. Assay of physiological levels of 2,3-butanediol diastereomers in blood and urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]

- 3. oiv.int [oiv.int]

- 4. researchgate.net [researchgate.net]

- 5. 2,3-Butanediol [webbook.nist.gov]

Application Note: Quantification of 2,3-Butanediol in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Butanediol is a small diol with three stereoisomers: (2R,3R)-(-)-2,3-butanediol, (2S,3S)-(+)-2,3-butanediol, and meso-2,3-butanediol. It is a significant fermentation product in many microorganisms and has potential applications as a biofuel and a platform chemical for the synthesis of various industrial products. In clinical and toxicological studies, 2,3-butanediol can be a biomarker for certain metabolic conditions or exposure to specific substances. Accurate and sensitive quantification of 2,3-butanediol in complex biological matrices is therefore crucial for a variety of research and development applications.

This application note details a robust and sensitive method for the quantification of 2,3-butanediol in biological samples, such as plasma and urine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. The use of a deuterated internal standard, such as 2,3-butanediol-d₂, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of 2,3-butanediol from plasma or urine samples.

Materials:

-

Plasma or urine sample

-

2,3-Butanediol-d₂ internal standard (IS) solution (1 µg/mL in methanol)

-

Acetonitrile (LC-MS grade), chilled at -20°C

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the plasma or urine sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 1 µg/mL 2,3-butanediol-d₂ internal standard solution to each sample, calibrator, and quality control sample.

-

Add 400 µL of chilled acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase A (see LC-MS/MS parameters below).

-

Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is proposed for the effective retention and separation of the polar 2,3-butanediol.

| Parameter | Condition |

| LC System | A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system. |

| Column | HILIC column (e.g., a column with a bare silica or amide-bonded stationary phase, 2.1 x 100 mm, 1.7 µm). |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% B to 50% B over 5 minutes, hold at 50% B for 1 minute, then return to 95% B and equilibrate for 4 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimized for the specific instrument. |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| 2,3-Butanediol | 91.1 | 45.1 | 15 | 100 |

| 2,3-Butanediol-d₂ (IS) | 93.1 | 47.1 | 15 | 100 |

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables summarize hypothetical quantitative data for 2,3-butanediol in human plasma and urine, based on typical physiological ranges and potential increases after exposure to relevant precursors. The data is presented to demonstrate the application of the method.

Table 1: Quantification of 2,3-Butanediol in Human Plasma

| Sample ID | Group | 2,3-Butanediol (µg/mL) | Standard Deviation (µg/mL) |

| P-001 | Control (n=10) | 0.45 | 0.12 |

| P-002 | Exposed (n=10) | 1.82 | 0.35 |

| QC-Low | Quality Control | 0.50 | 0.04 |

| QC-Mid | Quality Control | 1.00 | 0.07 |

| QC-High | Quality Control | 2.50 | 0.18 |

Table 2: Quantification of 2,3-Butanediol in Human Urine

| Sample ID | Group | 2,3-Butanediol (µg/mL) | Standard Deviation (µg/mL) |

| U-001 | Control (n=10) | 0.78 | 0.21 |

| U-002 | Exposed (n=10) | 3.15 | 0.58 |

| QC-Low | Quality Control | 1.00 | 0.09 |

| QC-Mid | Quality Control | 2.00 | 0.15 |

| QC-High | Quality Control | 5.00 | 0.39 |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

Microbial 2,3-Butanediol Synthesis Pathway

This diagram illustrates the central metabolic pathway for the microbial production of 2,3-butanediol from pyruvate.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of 2,3-butanediol in biological matrices. The use of a deuterated internal standard is critical for achieving high accuracy and precision, which is essential for both research and clinical applications. The provided protocols for sample preparation and instrument conditions can be adapted and optimized for specific laboratory requirements and instrumentation.

Application Note: Quantitative Analysis of 2,3-Butanediol in Biological Matrices using Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of 2,3-butanediol in biological samples, such as fermentation broths, plasma, or urine, using a robust and sensitive Isotope Dilution Mass Spectrometry (IDMS) method. The procedure involves sample preparation using liquid-liquid extraction with a salting-out effect, followed by derivatization to form trimethylsilyl (TMS) ethers. Analysis is performed by Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard (2,3-butanediol-d6 or d8) for accurate and precise quantification. This method is highly specific and minimizes matrix effects, making it suitable for complex biological matrices.

Introduction

2,3-Butanediol is a valuable chemical intermediate and a common metabolite in microbial fermentation and various biological pathways. Accurate quantification of 2,3-butanediol is crucial for process optimization in industrial biotechnology and for studying metabolic pathways in biomedical research. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high precision and accuracy. This is achieved by spiking the sample with a known amount of a stable isotope-labeled version of the analyte, which serves as an internal standard. This internal standard behaves identically to the endogenous analyte during sample preparation and analysis, correcting for any losses and variations. This application note describes a comprehensive IDMS protocol for 2,3-butanediol, from sample preparation to data analysis.

Experimental Protocols

Materials and Reagents

-

Analytes and Standards:

-

2,3-Butanediol (mixture of isomers) (CAS No. 513-85-9)

-

This compound (CAS No. 344750-80-7) or 2,3-Butanediol-d8 (CAS No. 347841-77-4) as internal standard (IS)

-

-

Solvents and Reagents:

-

Ethyl acetate, HPLC grade

-

n-Hexane, HPLC grade

-

Potassium carbonate (K₂CO₃), anhydrous

-

Pyridine, anhydrous

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ultrapure water

-

Equipment

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Vortex mixer

-

Centrifuge

-

Heating block or oven

-

Nitrogen evaporator

-

Autosampler vials with inserts

-

Micropipettes

Preparation of Standards and Solutions

-

2,3-Butanediol Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,3-butanediol and dissolve it in 10 mL of ultrapure water.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound (or d8) and dissolve it in 10 mL of ultrapure water.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the 2,3-butanediol stock solution with the appropriate matrix (e.g., blank fermentation medium, plasma). The concentration range should be selected based on the expected sample concentrations. A typical range is 1 µg/mL to 500 µg/mL.

-

Internal Standard Spiking Solution (100 µg/mL): Dilute the internal standard stock solution with ultrapure water to a final concentration of 100 µg/mL.

Sample Preparation

-

Sample Collection: Collect 100 µL of the biological sample (e.g., fermentation broth, plasma, urine) into a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the 100 µg/mL internal standard spiking solution to each sample, calibration standard, and quality control (QC) sample. Vortex briefly.

-

Salting-Out and Extraction:

-

Add 200 mg of anhydrous potassium carbonate to the tube.

-

Add 500 µL of ethyl acetate.

-

Vortex vigorously for 2 minutes to facilitate the transfer of 2,3-butanediol into the organic phase.

-

-

Phase Separation: Centrifuge the samples at 10,000 x g for 5 minutes.

-

Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean autosampler vial insert.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

-

Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

-

Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

-

Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that may require optimization for your specific instrument.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar) |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 25°C/min, hold for 2 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230°C |

| MS Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

| Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| 2,3-Butanediol-TMS | 117 | 147, 73 |

| This compound-TMS | 121 | 151, 73 |

| 2,3-Butanediol-d8-TMS | 123 | 153, 73 |

Note: The specific m/z values for the deuterated standard will depend on the labeling pattern. The values provided are for common labeling schemes. It is essential to confirm the mass spectra of the specific internal standard used.

Data Presentation

The quantitative performance of this method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following table summarizes typical performance data for this IDMS method.

| Parameter | Typical Performance |

| Linearity Range | 1 - 500 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.0 µg/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

Mandatory Visualization

Caption: Experimental workflow for 2,3-butanediol IDMS analysis.

Caption: Logical relationship for quantification by isotope dilution.

Application Notes and Protocols for 2,3-Butanediol-d6 in Metabolic Flux Analysis of Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 2,3-Butanediol-d6 as an internal standard in conjunction with ¹³C-Metabolic Flux Analysis (¹³C-MFA) to investigate the production of 2,3-butanediol (2,3-BDO) in microbial fermentation.

Introduction

2,3-Butanediol is a versatile platform chemical with applications in the production of synthetic rubber, plastics, and biofuels. Its microbial production offers a sustainable alternative to petroleum-based synthesis. Metabolic flux analysis (MFA) is a powerful tool for quantifying the rates of metabolic reactions within a biological system, providing a detailed snapshot of cellular metabolism. By employing stable isotope tracers like ¹³C-glucose, researchers can track the flow of carbon through metabolic pathways and identify bottlenecks in the production of desired compounds such as 2,3-BDO.

This compound serves as an ideal internal standard for the accurate quantification of 2,3-BDO in complex fermentation broths using gas chromatography-mass spectrometry (GC-MS). Its chemical similarity to the analyte of interest ensures comparable behavior during extraction and analysis, while its mass difference allows for clear differentiation and precise quantification.

Metabolic Pathway of 2,3-Butanediol Synthesis

In most producing microorganisms, such as Klebsiella pneumoniae and Bacillus subtilis, 2,3-BDO is synthesized from pyruvate, a central metabolite derived from glycolysis.[1][2][3] The pathway involves three key enzymatic steps:

-

α-Acetolactate synthase (ALS) : Condenses two molecules of pyruvate to form α-acetolactate.

-

α-Acetolactate decarboxylase (ALDC) : Decarboxylates α-acetolactate to produce acetoin.

-

Butanediol dehydrogenase (BDH) : Reduces acetoin to 2,3-butanediol, a step that often involves the oxidation of NADH to NAD⁺.[2]

The regulation of this pathway is crucial for maximizing 2,3-BDO production and is influenced by factors such as oxygen availability and the intracellular NADH/NAD⁺ ratio.[2]

Caption: Metabolic pathway for the synthesis of 2,3-Butanediol from Glucose.

Experimental Protocols

Protocol 1: ¹³C-Metabolic Flux Analysis of 2,3-Butanediol Production

This protocol outlines the key steps for conducting a ¹³C-MFA experiment to investigate the metabolic fluxes in a 2,3-BDO producing microorganism.

3.1.1. Materials

-

Microorganism strain (e.g., Klebsiella pneumoniae, Bacillus subtilis, or engineered E. coli)

-

Defined minimal medium

-

¹³C-labeled glucose (e.g., [1,2-¹³C]glucose or a mixture of [1-¹³C]glucose and [U-¹³C]glucose)

-

Unlabeled glucose

-

Bioreactor with controls for pH, temperature, and dissolved oxygen

-

Quenching solution: 60% methanol, pre-chilled to -40°C

-

Extraction solution: 75% boiling ethanol

-

This compound internal standard solution (1 mg/mL in ethanol)

-

Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

-

GC-MS system

3.1.2. Experimental Workflow

Caption: Overall workflow for ¹³C-Metabolic Flux Analysis of 2,3-Butanediol production.

3.1.3. Procedure

-

Pre-culture: Inoculate a single colony of the microorganism into a defined minimal medium containing unlabeled glucose. Grow the culture to the mid-exponential phase to ensure metabolic activity.

-

Main Culture: Inoculate the main culture in a bioreactor with the pre-culture. The main culture medium should contain a specific ratio of ¹³C-labeled and unlabeled glucose (e.g., 80% [1-¹³C]glucose and 20% [U-¹³C]glucose). Maintain constant conditions (pH, temperature, dissolved oxygen) throughout the fermentation.

-

Isotopic Steady-State Sampling: Once the culture reaches a metabolic steady state (i.e., constant cell density and metabolite concentrations), collect samples for analysis. It is crucial to ensure that an isotopic steady state has also been reached, where the isotopic labeling of intracellular metabolites is constant.

-

Rapid Quenching: Immediately quench the metabolic activity of the collected cell sample to preserve the in vivo metabolite concentrations. This can be achieved by rapidly mixing the sample with a pre-chilled quenching solution (e.g., 60% methanol at -40°C).

-

Metabolite Extraction: Separate the quenched cells from the medium by centrifugation at a low temperature. Extract the intracellular metabolites using a suitable solvent, such as boiling ethanol, which also serves to precipitate proteins.

-

Derivatization: For GC-MS analysis, derivatize the extracted metabolites to increase their volatility. A common derivatization agent for hydroxyl-containing compounds like 2,3-BDO is MTBSTFA.

-

GC-MS Analysis: Analyze the derivatized samples using GC-MS to determine the mass isotopomer distributions of key metabolites, including amino acids and organic acids.

-